4-叔丁基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-tert-Butyl-benzamidine involves various strategies. For instance, the electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenamines leads to the formation of aminoquinones, which suggests a potential pathway for synthesizing benzamidine derivatives electrochemically . Additionally, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids . These methods could potentially be adapted for the synthesis of 4-tert-Butyl-benzamidine.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-tert-Butyl-benzamidine has been studied using techniques like X-ray crystallography, which reveals the geometrical arrangement of hydrophobic side chains . The molecular structure and vibrational spectra of related compounds have also been evaluated using quantum chemical calculations and spectroscopic methods .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl groups and benzamidine-like structures include oxidative coupling, nucleophilic substitutions, and radical reactions. For example, tert-butyl phenylazocarboxylates undergo nucleophilic substitutions and radical reactions, which could be relevant for the chemical behavior of 4-tert-Butyl-benzamidine . The reaction of 4-tert-butyl-1,2-benzoquinone with amines to form stable adducts is another example of the reactivity of tert-butyl substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds have been characterized using various analytical techniques. For instance, the vibrational assignment of normal modes, isotropic chemical shifts via NMR, and UV-Vis absorption maxima have been reported for 3,5-di-tert-butyl-4-hydroxy benzoic acid . These studies provide a foundation for understanding the properties of 4-tert-Butyl-benzamidine.

Relevant Case Studies

Several case studies highlight the potential applications of tert-butyl substituted compounds. The anti-inflammatory activity of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been evaluated, showing promising results compared to standard drugs . This suggests that 4-tert-Butyl-benzamidine could also possess biological activity. Additionally, tert-butyl nitrite-mediated synthesis demonstrates the versatility of tert-butyl groups in organic synthesis .

科学研究应用

环境存在和人体接触

- 合成的酚类抗氧化剂,包括与 4-叔丁基苯甲酰胺结构相似的化合物,如 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP),已在各种环境基质和人体组织中检测到。这些研究表明,由于这些化合物在工业和消费品中的广泛使用,可能对环境和健康产生潜在影响 (Runzeng Liu & S. Mabury,2020)。

合成中的应用

- 手性亚磺酰胺,包括叔丁烷亚磺酰胺,已被广泛用作手性助剂,用于胺及其衍生物的立体选择性合成,展示了叔丁基取代化合物在促进结构多样的 N-杂环合成中的重要性。这篇综述突出了此类方法在获得各种天然产物和治疗相关化合物的广泛适用性 (R. Philip 等人,2020)。

潜在药理活性

- 凝血因子 Xa 的竞争性小分子抑制剂的综述包括对苯甲酰胺衍生物的设计和药理特征的讨论,说明了 4-叔丁基苯甲酰胺类似物在开发抗血栓疗法中的潜力 (H. Pauls、W. R. Ewing 和 Y. M. Choi-Sledeski,2001)。

环境降解和毒性

- 对乙酰氨基酚通过高级氧化工艺降解,可能涉及与苯甲酰胺衍生物相关的副产物,这突出了了解降解途径、副产物及其生物毒性对于环境安全和污染控制的重要性 (Mohammad Qutob 等人,2022)。

未来方向

属性

IUPAC Name |

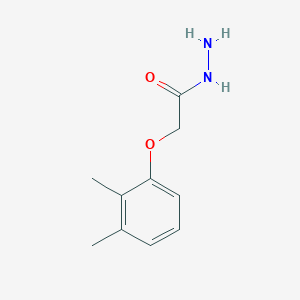

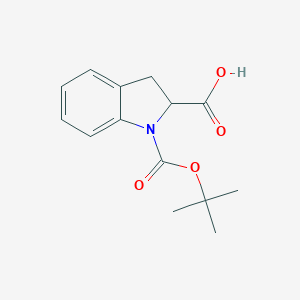

4-tert-butylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H3,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNSHLXROFMSCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401038 |

Source

|

| Record name | 4-tert-Butyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-benzamidine | |

CAS RN |

125772-42-1 |

Source

|

| Record name | 4-tert-Butyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)

![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)